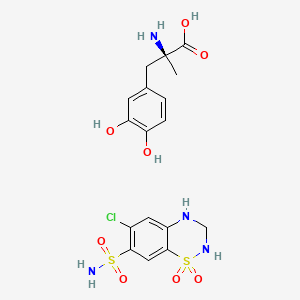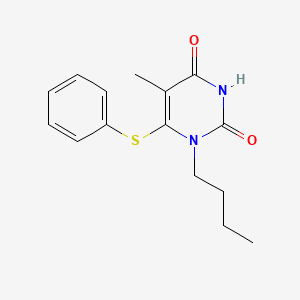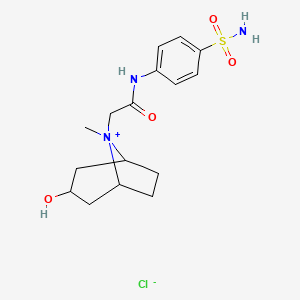
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(aminosulfonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with tropinium chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has also been explored to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of carbonic anhydrase, leading to a disruption in the regulation of pH and ion balance within cells. This inhibition can result in the suppression of cancer cell growth and the reduction of microbial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(N′-Substituted sulfamoyl)phenyl)myrtenamides: Exhibits antifungal and herbicidal activities.
(4-Nitrophenyl)sulfonyltryptophan: Used in the synthesis of novel sulfonamide compounds with potential biological activities.
Uniqueness
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of a sulfonamide group and a tropinium moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit carbonic anhydrase and its potential use in cancer therapy further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
93614-59-6 |
|---|---|
Molecular Formula |
C16H24ClN3O4S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)-N-(4-sulfamoylphenyl)acetamide;chloride |
InChI |
InChI=1S/C16H23N3O4S.ClH/c1-19(12-4-5-13(19)9-14(20)8-12)10-16(21)18-11-2-6-15(7-3-11)24(17,22)23;/h2-3,6-7,12-14,20H,4-5,8-10H2,1H3,(H2-,17,18,21,22,23);1H |
InChI Key |
NZFDMQZIPIPYCT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
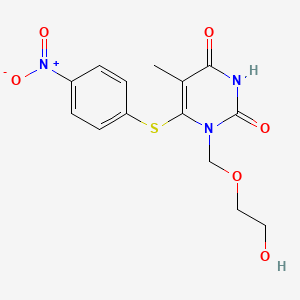
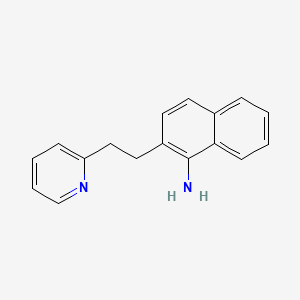

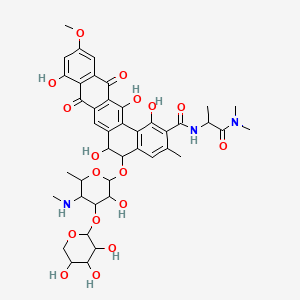
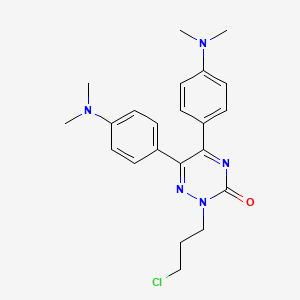
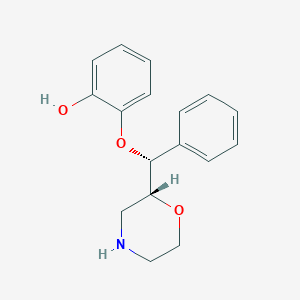


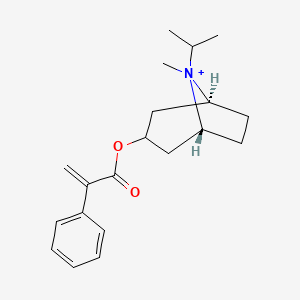
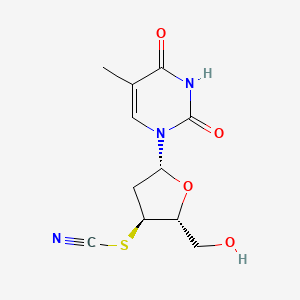
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
